1-Methyl-3-(1H-pyrazol-3-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-3-(1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-6-2-3-8(7-12)9-4-5-10-11-9/h4-5,8H,2-3,6-7H2,1H3,(H,10,11) |
InChI Key |
UXTUOUILDWJSSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=NN2 |
Origin of Product |
United States |
Asymmetric Catalysis:this is a More Versatile Approach That Creates the Chiral Center During the Reaction Sequence Using a Chiral Catalyst.
Sustainable Chemistry Principles in the Synthesis of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov The synthesis of this compound can be made more sustainable by considering several aspects. rsc.orgacs.orgrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, particularly cycloadditions and C-H activation, are often highly atom-economical.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, polyethylene (B3416737) glycol (PEG), or ionic liquids. tuni.fi
Catalysis: The use of catalytic methods (both transition metal and organocatalysis) is inherently greener than stoichiometric reactions, as it reduces waste generation. The development of recyclable catalysts further enhances the sustainability of the process.
Renewable Feedstocks: While not always feasible for complex heterocyclic synthesis, exploring routes that start from bio-based materials is a long-term goal for sustainable chemistry.
By integrating these principles, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible manner.
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of novel chemical entities. A multi-technique approach involving NMR, vibrational spectroscopy, and mass spectrometry would be employed to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the pyrazole ring, and the N-methyl group. The piperidine protons would appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The N-methyl group would likely present as a sharp singlet around δ 2.2-2.5 ppm. The pyrazole ring protons would resonate in the aromatic region, with the C4-H and C5-H protons appearing as doublets.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The piperidine carbons would resonate in the upfield region (δ 20-60 ppm), while the pyrazole carbons would appear further downfield (δ 100-150 ppm). The N-methyl carbon would be expected around δ 40-45 ppm.
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between the piperidine and pyrazole rings by showing correlations between protons on one ring and carbons on the other. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, aiding in conformational assignments. For instance, NOE correlations between the N-methyl protons and specific piperidine ring protons would help define the ring's conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of structurally similar compounds.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₃ (Piperidine) | ~2.3 (s) | ~42.0 |
| Piperidine C2 | Multiplets | ~58.0 |
| Piperidine C3 | Multiplet | ~35.0 |
| Piperidine C4 | Multiplets | ~25.0 |
| Piperidine C5 | Multiplets | ~23.0 |
| Piperidine C6 | Multiplets | ~55.0 |
| Pyrazole C3 | - | ~150.0 |
| Pyrazole C4 | ~6.2 (d) | ~105.0 |
| Pyrazole C5 | ~7.5 (d) | ~130.0 |
| Pyrazole N-H | Broad singlet | - |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, these techniques would confirm the presence of the N-H group in the pyrazole ring, C-H bonds in the aliphatic piperidine ring, and the C=N and C-N bonds of the heterocyclic systems.
Table 2: Predicted Characteristic IR Absorption Bands Based on typical frequencies for the functional groups present.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrazole) | Stretching | 3100-3300 (broad) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=N (Pyrazole) | Stretching | 1550-1620 |
| C-N (Piperidine/Pyrazole) | Stretching | 1100-1300 |
The IR spectrum of N-methylpiperidine shows characteristic C-H stretching bands below 3000 cm⁻¹, which would also be expected for the title compound. The N-H stretching of the pyrazole ring would be a key diagnostic peak.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound, the molecular formula is C₉H₁₅N₃.
Calculated Molecular Weight: 165.1266 g/mol
HRMS Analysis: An HRMS experiment (e.g., using ESI-TOF) would be expected to show a pseudo-molecular ion [M+H]⁺ with a measured m/z value extremely close to the calculated value of 166.1344. This provides unambiguous confirmation of the elemental composition. Studies on similar heterocyclic structures routinely use HRMS to confirm their synthesis.
X-ray Crystallography for Solid-State Molecular Architecture
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique maps electron density to determine the precise spatial arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. While no published crystal structure exists for the title compound, analysis of related structures provides valuable insight. For example, the crystal structure of 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile shows the piperidine ring adopting a classic chair conformation.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. Key intermolecular forces, such as hydrogen bonds, would be identified. In the case of this compound, the N-H group of the pyrazole ring is a hydrogen bond donor, and the nitrogen atoms of both the pyrazole and piperidine rings can act as hydrogen bond acceptors. It is highly probable that N-H···N hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or more complex networks.
Conformational Preferences and Dynamics of the Piperidine Ring System
The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The orientation of the substituents on the ring is a critical aspect of its structure.
Chair Conformation: The piperidine ring in this compound is expected to adopt a chair conformation as its lowest energy state.
Substituent Orientation: The molecule has two key substituents on the piperidine ring: the methyl group on the nitrogen (position 1) and the pyrazolyl group (position 3).
The bulky pyrazolyl group at the C3 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial steric interactions with the axial protons on C5.
The N-methyl group is subject to nitrogen inversion, a rapid process that interconverts the axial and equatorial conformers. The energetic preference for the N-methyl group is often small and can be influenced by other ring substituents and solvent effects. However, studies on N-methylpiperidine itself have shown an equilibrium between the two conformers.
The most stable conformation of this compound is therefore predicted to be a chair form with the 3-(1H-pyrazol-3-yl) group in an equatorial position. The N-methyl group will exist in a dynamic equilibrium between axial and equatorial orientations.
Tautomeric Forms and Isomerism of the Pyrazole Moiety
The pyrazole ring, when substituted at the 3- or 5-position and bearing a hydrogen on a nitrogen atom, is subject to annular prototropic tautomerism. nih.gov This is a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. For a 3-substituted pyrazole, this equilibrium results in two distinct tautomeric forms, which can influence the molecule's reactivity and spectroscopic properties. nih.gov
In the case of the precursor to this compound, which is 3-(piperidin-3-yl)-1H-pyrazole, two tautomeric forms exist in equilibrium: 3-(piperidin-3-yl)-1H-pyrazole and 5-(piperidin-3-yl)-1H-pyrazole. Studies on similarly 3(5)-substituted pyrazoles indicate that the position of this equilibrium is sensitive to factors such as the nature of the substituent and the polarity of the solvent. fu-berlin.de For many 3(5)-substituted pyrazoles, the equilibrium tends to favor the 3-substituted tautomer. fu-berlin.de
The subsequent N-methylation of this tautomeric mixture introduces another layer of isomerism, known as regioisomerism. The alkylation can occur at either of the two nitrogen atoms of the pyrazole ring, leading to the formation of two different products.
1,3-disubstituted isomer: 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole
1,5-disubstituted isomer: 1-Methyl-5-(piperidin-3-yl)-1H-pyrazole
The ratio of these regioisomers is dependent on the reaction conditions, including the base, solvent, and alkylating agent used. acs.orgacs.org Research on the N-alkylation of other 3-substituted pyrazoles has shown that it is possible to achieve high regioselectivity under specific conditions. acs.orgthieme-connect.com For instance, the choice of a bulky base or a nonpolar solvent can favor the formation of one regioisomer over the other, often due to steric hindrance effects. acs.org The precise regiochemical outcome for the synthesis of this compound would be confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using experiments such as Nuclear Overhauser Effect (NOE) spectroscopy or Heteronuclear Multiple Bond Correlation (HMBC). rsc.org
| Form | Description | Key Structural Feature | Governing Factors |
|---|---|---|---|
| Annular Tautomerism | Equilibrium between 3-(piperidin-3-yl)-1H-pyrazole and 5-(piperidin-3-yl)-1H-pyrazole. | Position of the N-H proton on the pyrazole ring (N1 vs. N2). | Solvent polarity, substituent electronic effects. fu-berlin.de |
| Regioisomerism | Formation of 1,3- and 1,5-disubstituted products upon N-methylation. | Position of the methyl group on the pyrazole ring (N1). | Reaction conditions (base, solvent, temperature), steric hindrance. acs.orgacs.org |
Chiroptical Properties of Enantiomerically Pure this compound Analogues
The this compound molecule possesses a stereocenter at the C3 position of the piperidine ring. Consequently, it can exist as a pair of enantiomers: (R)-1-Methyl-3-(1H-pyrazol-3-yl)piperidine and (S)-1-Methyl-3-(1H-pyrazol-3-yl)piperidine. While specific chiroptical data for this exact compound are not widely published, the principles can be understood by examining its analogues and related chiral piperidine and pyrazole derivatives. ijcpa.inijcpa.in
Chiroptical properties, such as optical rotation and circular dichroism (CD), are definitive characteristics of chiral molecules and are essential for determining their absolute configuration and enantiomeric purity. The synthesis of enantiomerically pure analogues typically involves either asymmetric synthesis or the resolution of a racemic mixture. ijcpa.ingoogle.com Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for both the analytical separation and quantification of enantiomers, as well as for preparative-scale resolution. ijcpa.in
For analogous compounds, such as pyrazole-fused piperidines, enantiomers have been successfully separated and characterized by their specific optical rotation values. ijcpa.in For example, a reported synthesis and chiral separation of a pyrazole-fused piperidine derivative yielded two enantiomers with specific optical rotations of [α]D = +12.5° and [α]D = -12.0° (c 0.5, CHCl3), confirming their enantiomeric relationship.
Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, has emerged as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules, including complex inorganic complexes and organic compounds containing heterocyclic rings like pyrazole. researchgate.netresearchgate.net This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra calculated for the (R) and (S) enantiomers, the absolute configuration can be definitively assigned. researchgate.net
| Technique | Principle | Application | Example from Analogous Systems |
|---|---|---|---|
| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance. | Determination of optical purity and specific rotation ([α]D). | Enantiomers of pyrazole-fused piperidines showing equal and opposite specific rotation values. ijcpa.in |
| Chiral HPLC | Separates enantiomers based on differential interactions with a chiral stationary phase. | Enantiomeric separation (resolution) and determination of enantiomeric excess (ee). | Baseline separation of racemic pyrazole-fused piperidine derivatives. ijcpa.in |
| Circular Dichroism (CD/VCD) | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformational analysis. | Assignment of absolute configuration of chiral oxorhenium(V) complexes with pyrazolyl ligands by comparing experimental and calculated VCD spectra. researchgate.net |
Historical Overview of Pyrazole and Piperidine Systems in Academic Research
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to identify plausible synthetic routes. The core structure consists of a piperidine ring substituted at the 3-position with a pyrazole moiety.
Disconnection Strategy 1: C-C Bond Formation
The primary disconnection is the C3-C3' bond between the piperidine and pyrazole rings. This approach leads to two key synthons: a piperidine electrophile (or nucleophile) at the C3 position and a pyrazole nucleophile (or electrophile). This strategy is amenable to modern cross-coupling reactions.
Disconnection Strategy 2: Pyrazole Ring Formation
An alternative disconnection involves the formation of the pyrazole ring from a precursor already attached to the piperidine scaffold. This would typically involve the reaction of a 1,3-dicarbonyl compound or a related synthon, tethered to the piperidine ring at the C3 position, with a hydrazine (B178648) derivative.
Disconnection Strategy 3: Piperidine Ring Formation
A third approach involves the construction of the piperidine ring itself, with the pyrazolyl group already in place on one of the acyclic precursors. This could be achieved through intramolecular cyclization reactions, such as reductive amination or aza-Michael additions.
These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the subsequent sections.
Conventional Synthetic Approaches to the Pyrazole-Piperidine Linkage
Conventional methods for constructing the pyrazole-piperidine framework often rely on multi-step sequences involving classical organic reactions. A prominent and well-documented approach involves the synthesis of a β-keto ester derivative of piperidine, which then serves as a precursor for the pyrazole ring formation.
A representative synthesis starts from (R)- or (S)-piperidine-3-carboxylic acid. The synthesis can be outlined in the following key steps nih.govmdpi.com:
N-Protection: The secondary amine of piperidine-3-carboxylic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
Activation and Condensation: The carboxylic acid is activated and condensed with a suitable partner, such as Meldrum's acid, to form an intermediate that, upon methanolysis, yields the corresponding methyl β-keto ester.
Enamine Formation: The β-keto ester is then reacted with an amine equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamino diketone. This step increases the reactivity of the substrate for the subsequent cyclization.
Pyrazole Cyclization: The β-enamino diketone undergoes a cyclocondensation reaction with a hydrazine derivative. For the synthesis of this compound, methylhydrazine would be the reagent of choice. This reaction typically yields a mixture of regioisomers, which may require separation.
Final Modifications: The final steps would involve the removal of the Boc protecting group and N-methylation of the piperidine nitrogen to yield the target compound.
This conventional approach, while effective, often involves multiple steps, requires purification of intermediates, and may suffer from regioselectivity issues during the pyrazole ring formation.
Advanced Catalytic Strategies in this compound Synthesis
To overcome the limitations of conventional methods, advanced catalytic strategies have been developed, offering more efficient and selective routes to the pyrazole-piperidine scaffold. These methods can be broadly categorized into transition metal-mediated coupling reactions and organocatalytic transformations.
Transition Metal-Mediated Coupling Reactions
Transition metal catalysis provides a powerful tool for the direct formation of the C-C bond between the pyrazole and piperidine rings. acs.org These reactions typically involve the coupling of a pre-functionalized piperidine with a pre-functionalized pyrazole.
Table 1: Examples of Transition Metal-Mediated Coupling Reactions
| Reaction Type | Piperidine Precursor | Pyrazole Precursor | Catalyst/Reagents | Description |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Halopiperidine or 3-(Triflyloxy)piperidine | Pyrazole-3-boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | A versatile and widely used method for C-C bond formation between sp2-hybridized carbons. |
| Negishi Coupling | 3-Halopiperidine | 3-(Zinchalo)pyrazole | Pd(0) or Ni(0) catalyst | Known for its high functional group tolerance and reactivity. |
| Heck Reaction | 3-Halopiperidine | 3-Vinylpyrazole | Pd(0) catalyst, Base | Forms the C-C bond through the coupling of a halide with an alkene. |
| Sonogashira Coupling | 3-Halopiperidine | 3-Ethynylpyrazole | Pd(0) and Cu(I) catalysts, Base | Creates a C-C triple bond which can be subsequently reduced to form the desired linkage. |
These methods offer the advantage of converging two pre-synthesized heterocyclic fragments in a single step, often with high yields and selectivity. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. mdpi.com
Organocatalytic Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. For the construction of the 3-(pyrazolyl)piperidine scaffold, organocatalytic methods can be employed to control stereochemistry and facilitate key bond-forming reactions.
An important strategy involves the aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com This can be applied to the synthesis of the piperidine ring. For instance, an acyclic precursor containing a pyrazole moiety and a primary amine could undergo an intramolecular aza-Michael addition to a tethered α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to form the chiral piperidine ring.
Another approach involves the functionalization of the piperidine ring through organocatalyzed reactions. For example, the enantioselective α-functionalization of N-protected piperidines can introduce a substituent that can be later converted into the pyrazole ring.
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure 3-substituted piperidines is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies can be envisioned for the synthesis of chiral this compound.
Computational Chemistry and Theoretical Investigations of 1 Methyl 3 1h Pyrazol 3 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For a molecule like 1-Methyl-3-(1H-pyrazol-3-yl)piperidine, DFT calculations would reveal the localization of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, also derived from DFT, visualizes electron-rich and electron-poor regions, further clarifying sites of interaction. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations This table presents hypothetical but representative values for the type of data generated in a DFT analysis of a pyrazole-piperidine derivative.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability, potential site for oxidation. |
| LUMO Energy | -1.20 | Electron-accepting capability, potential site for reduction. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability and relatively low chemical reactivity. |
Ab Initio Methods for Exploration of Energy Landscapes
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), are used to perform conformational analyses and explore the potential energy surface of a molecule. For this compound, this involves calculating the relative energies of various spatial arrangements (conformers).
The piperidine (B6355638) ring can adopt several conformations, most notably the chair and boat forms. nih.gov Ab initio calculations can determine the energy barriers between these conformers and identify the most stable (lowest energy) geometry. nih.gov Furthermore, these methods can elucidate the rotational barrier around the single bond connecting the piperidine and pyrazole (B372694) rings, defining the preferred orientation of the two heterocyclic systems relative to each other. This exploration of the energy landscape is crucial for understanding the molecule's structural preferences.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.neteurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and intermolecular interactions. researchgate.net
For this compound, an MD simulation would typically place the molecule in a simulated solvent box to mimic physiological conditions. Over a simulation timeframe of nanoseconds or longer, the trajectory of the molecule is tracked. researchgate.net Analysis of this trajectory can reveal:
Conformational Stability: By monitoring parameters like the root-mean-square deviation (RMSD), one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes. researchgate.net
Ring Pucker and Flexibility: The simulation would show the dynamic interchange between different puckering states of the piperidine ring.
Solvent Interactions: The formation and lifetime of hydrogen bonds with solvent molecules can be analyzed, providing insight into solubility and interaction patterns.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic properties, which can be used to aid in the interpretation of experimental data. Using the optimized molecular geometry obtained from DFT or other quantum mechanical methods, it is possible to calculate various spectroscopic parameters.
For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental spectra. Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration.
Ligand-Based and Structure-Based Computational Design Approaches
Computational design approaches use the structural and chemical properties of molecules to guide the search for novel compounds, independent of specific biological applications.
Pharmacophore modeling is a ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's interactions. nih.gov For a molecule containing pyrazole and piperidine moieties, a pharmacophore model would typically consist of features such as hydrogen bond acceptors (the nitrogen atoms), hydrogen bond donors (the N-H group on the pyrazole), and hydrophobic or aromatic centers. nih.govnih.gov
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. sciengpub.irnih.gov Large databases containing millions of chemical compounds are searched to identify other molecules that match the defined pharmacophoric features. nih.gov This methodology allows for the rapid identification of structurally diverse compounds that share key chemical properties with the original molecule, providing a foundation for further investigation.
Conceptual Molecular Docking Studies with Abstract Binding Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (potential drug) into the binding site of a target protein.
Conceptual molecular docking studies for this compound would theoretically involve the following steps:
3D Structure Generation: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. This process would determine the most stable conformation of the molecule.
Selection of Abstract Binding Models: In the absence of a known biological target, abstract or hypothetical binding sites would be constructed. These models could be designed to represent common enzymatic active sites or receptor binding pockets, featuring key amino acid residues that mediate interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Docking Simulations: The optimized structure of this compound would be docked into these abstract binding models. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity.
Hypothetical Docking Interaction Data:
A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below. It is crucial to note that this data is purely illustrative and not based on actual experimental or computational results for this compound.
| Abstract Binding Site Model | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interacting Residues | Type of Interaction |
| Model A (Serine Protease-like) | -7.5 | SER-195, HIS-57 | Hydrogen Bond |
| Model B (GPCR-like) | -8.2 | ASP-113, PHE-290 | Ionic, Hydrophobic |
| Model C (Kinase Hinge-like) | -6.9 | GLU-91, LEU-148 | Hydrogen Bond, van der Waals |
Such studies would provide insights into the potential pharmacophore features of this compound and guide the selection of potential biological targets for future experimental validation. However, no such studies have been published for this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 3 1h Pyrazol 3 Yl Piperidine Derivatives Excluding Clinical Outcomes
Principles for Systematic Structural Modification of the Scaffold
The systematic structural modification of the 1-methyl-3-(1H-pyrazol-3-yl)piperidine scaffold is guided by established medicinal chemistry principles. The primary goal is to explore the chemical space around the core structure to understand and optimize its molecular recognition properties. Key strategies include altering electronic properties, steric bulk, and hydrogen bonding capabilities.
Core Principles Guiding Modification:
Scaffold Hopping and Bioisosteric Replacement: The pyrazole (B372694) and piperidine (B6355638) rings serve as key pharmacophoric elements. Modifications often involve replacing these rings with other heterocyclic systems to probe the necessity of specific nitrogen atom placements and ring conformations. For instance, the ester group in related muscarinic agonists like arecoline (B194364) has been replaced with metabolically stable bioisosteres such as oxadiazoles (B1248032) and pyrazoles to enhance stability and modulate activity. mdpi.com
Substituent Scanning: This involves introducing a variety of functional groups at different positions on both the pyrazole and piperidine rings. This helps to map out regions where steric bulk is tolerated and where specific electronic or hydrogen-bonding interactions are beneficial.
Conformational Constraint: Modifications may be introduced to lock the molecule into a specific three-dimensional shape. This can involve introducing bridged bicyclic systems to reduce the flexibility of the piperidine ring and to better understand the bioactive conformation. nih.gov
Impact of Substituent Variation on the Pyrazole Ring
The pyrazole ring is a critical component for molecular recognition, and its substitution pattern significantly influences the compound's properties. Variations in substituents can affect the acidity and basicity of the pyrazole nitrogen atoms, as well as provide additional interaction points with model biological systems. nih.gov
Electron-donating groups tend to increase the basicity of the pyrazole ring, while electron-withdrawing groups increase the acidity of the NH proton. nih.gov Studies on related pyrazole derivatives have shown that the nature and position of substituents are crucial for activity. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be important for potent activity. ajchem-a.com While this is a different scaffold, it highlights the sensitivity of pyrazole-containing compounds to substitution patterns.
In a study of pyrazole azabicyclo[3.2.1]octane sulfonamides, the presence of 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, as the unsubstituted or mono-substituted analogs were devoid of activity. bohrium.com
Table 1: Effect of Pyrazole Ring Substitution on NAAA Inhibitory Activity in an Analogous Series
| Compound | Substitution on Pyrazole Ring | h-NAAA IC50 (µM) |
|---|---|---|
| Analog 1 | 3,5-dimethyl | 0.015 |
| Analog 2 | 3-methyl | >50 |
| Analog 3 | unsubstituted | >50 |
Data adapted from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides, illustrating the importance of pyrazole substitution for activity. bohrium.com
Effects of Modifications to the Piperidine Core and N-Methyl Group
The piperidine moiety is a common structural feature in many biologically active compounds and is often essential for receptor interaction. nih.gov In some dual-target histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine ring with a piperazine (B1678402) drastically reduced affinity for the sigma-1 receptor, highlighting the piperidine's role as a critical structural element. nih.govacs.org
Alterations to the N-substituent on the piperidine ring can modulate the compound's basicity (pKa) and lipophilicity, which in turn affects its physicochemical properties. In a series of piperidine derivatives acting as muscarinic antagonists, the nature of the N-substituent was a key determinant of receptor selectivity and potency. nih.gov While specific studies on replacing the N-methyl group of this compound are not detailed in the provided search results, general SAR principles suggest that varying the size and nature of this group would significantly impact its interaction with biological targets. For example, increasing the alkyl chain length could enhance lipophilicity, while introducing polar groups could provide additional hydrogen bonding opportunities.
Influence of Stereochemistry on Molecular Recognition Profiles in Model Systems
The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The three-dimensional arrangement of the pyrazole group relative to the piperidine ring is critical for its interaction with chiral environments, such as protein binding sites in model systems.
Introducing chiral piperidine scaffolds into molecules is a known strategy to enhance biological activities and selectivity. researchgate.net The stereochemistry can dictate the precise orientation of the pharmacophoric groups, leading to different binding affinities and efficacies between enantiomers. For instance, in a series of muscarinic agonists based on an azanorbornane scaffold (a rigid piperidine analog), the 3-exo configuration displayed superior potency and efficacy, which was attributed to lower steric hindrance within the binding site. mdpi.com
In the development of pyrazole azabicyclo[3.2.1]octane sulfonamides, the stereochemistry at the pseudoasymmetric carbon on the azabicyclic system (a piperidine analog) was confirmed to be crucial for inhibitory activity, with the exo-configuration showing significantly lower efficacy than the endo-configuration. acs.org This underscores the importance of precise spatial arrangement of substituents on the piperidine core for molecular recognition.
Development of Theoretical Models for Chemical Reactivity and Selectivity
To better understand the structure-activity relationships of pyrazolylpiperidine derivatives at a molecular level, researchers have employed computational methods. These theoretical models help to rationalize observed activities and predict the properties of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR studies have been conducted on related classes of compounds, such as piperidines and pyrazoles, to develop models that correlate their structural features with their biological activities. lookchem.com These models typically identify key biophoric sites, including hydrogen bond acceptors/donors, hydrophobic regions, and steric constraints, that are important for activity. For pyrazole derivatives, QSAR models have highlighted the significance of molecular volume and the number of multiple bonds in determining their activity. nih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies are used to predict the binding mode of ligands within a receptor's active site. For piperidine-based compounds, docking studies have helped to identify crucial amino acid residues that interact with the ligand. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. Such computational approaches have been used to understand the binding of piperidine and piperazine-based compounds to sigma receptors, revealing the importance of the protonated nitrogen atom for efficient binding. nih.gov These models provide valuable insights into the chemical reactivity and selectivity of the compounds, guiding the design of new derivatives with improved properties.
Chemical Biology and Medicinal Chemistry Applications of 1 Methyl 3 1h Pyrazol 3 Yl Piperidine As a Research Scaffold Excluding Clinical Data
Role as a Privileged Scaffold in Contemporary Ligand Design
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, distinct biological targets. researchgate.net The 1-methyl-3-(1H-pyrazol-3-yl)piperidine structure is a quintessential example of this principle, as it is a hybrid of two well-established privileged scaffolds: pyrazole (B372694) and piperidine (B6355638).
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov It is considered a privileged structure due to its presence in a multitude of biologically active compounds and approved drugs, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aimdpi.comnih.gov Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, and its rigid structure helps to orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. nih.govresearchgate.net
Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.com Its conformational flexibility and the basicity of the nitrogen atom allow it to participate in a variety of receptor interactions. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, for instance, is recognized as a privileged structure found in numerous bioactive small molecules. nih.gov
By combining these two powerful pharmacophores, the this compound scaffold offers a unique three-dimensional arrangement of functional groups. The methylated piperidine nitrogen provides a stable, basic center for potential ionic interactions, while the pyrazole ring offers versatile hydrogen bonding capabilities and a platform for further substitution. This synergistic combination makes the scaffold a highly valuable starting point for designing ligands that can modulate the function of a wide range of proteins and enzymes.
Investigation of Binding Motifs in Abstract Receptor Models
The binding properties of the this compound scaffold can be understood by examining the typical interactions of its constituent parts within a receptor's active site.
Pyrazole Moiety: The pyrazole ring presents distinct opportunities for hydrogen bonding. The "pyrrole-like" NH group can serve as a hydrogen bond donor, while the "pyridine-like" nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows the pyrazole ring to form strong, directional interactions that can anchor a ligand within a binding pocket. For example, in docking studies of pyrazole-containing inhibitors, the pyrazole ring often establishes double hydrogen bond interactions with the side chains or backbones of key amino acid residues like glutamine or asparagine. acs.org
Piperidine Moiety: The piperidine ring primarily serves as a three-dimensional scaffold. Its chair-like conformations position substituents in specific axial and equatorial orientations, which is critical for achieving selectivity for different receptor subtypes. The tertiary amine of the 1-methylpiperidine (B42303) group is typically protonated at physiological pH, making it a cation that can form a strong ionic bond or salt bridge with an anionic residue (e.g., aspartate or glutamate) in a receptor. This electrostatic interaction is often a key component of a ligand's binding affinity.
| Interaction Type | Potential Scaffold Moiety | Example Receptor Residue |
| Hydrogen Bond Donor | Pyrazole N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Pyrazole N | Arginine, Lysine, Histidine |
| Ionic Interaction | Piperidine N⁺-CH₃ | Aspartate, Glutamate |
| Hydrophobic Interaction | Piperidine C-H, Pyrazole C-H | Leucine, Valine, Isoleucine |
Utility in the Design and Construction of High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. chemdiv.com Scaffolds like this compound are exceptionally useful for constructing focused screening libraries. Because the scaffold is "privileged," libraries built around it are enriched with compounds that are more likely to exhibit biological activity, increasing the efficiency of the hit-finding process.
The structure of this compound offers several points for chemical diversification, allowing for the creation of a large family of related analogs from a common core. This approach, known as parallel synthesis, is ideal for generating HTS libraries.
Key Diversification Points:
Pyrazole N1-Position: While the parent scaffold has a hydrogen at this position, it can be readily alkylated or arylated to explore the impact of substituents on activity.
Pyrazole C4-Position: This position on the pyrazole ring can be functionalized, for example, through halogenation followed by cross-coupling reactions, to introduce a wide variety of chemical groups.
Pyrazole C5-Position: Similar to the C4-position, this site can be modified to probe structure-activity relationships.
Piperidine N1-Methyl Group: Analogs can be synthesized with different alkyl groups on the piperidine nitrogen to modulate basicity and steric bulk. The synthesis can also start from the unmethylated piperidine to allow for a broader range of N-substitutions.
| Diversification Point | Type of Modification | Potential Reagents | Purpose of Modification |
| Pyrazole N-H | Alkylation, Acylation, Arylation | Alkyl halides, Acid chlorides, Arylboronic acids | Explore hydrophobic/steric pockets, alter H-bonding |
| Pyrazole C4/C5 | Halogenation, Cross-coupling | NBS, Suzuki/Sonogashira reagents | Introduce diverse functional groups |
| Piperidine N-CH₃ | Variation of N-Alkyl group | Alternative alkylating agents during synthesis | Modulate pKa, size, and lipophilicity |
By systematically varying the substituents at these positions, chemists can generate a comprehensive library that explores the chemical space around the core scaffold, maximizing the chances of discovering potent and selective "hit" compounds in an HTS campaign.
Development of Chemical Probes and Tools Based on the this compound Framework
Beyond its role as a precursor to potential therapeutics, the this compound scaffold can be adapted to create chemical probes—specialized molecules used to study biological systems. Potent and selective inhibitors are often suitable to serve as chemical probes for target validation. researchgate.net These tools are invaluable for elucidating the role of specific proteins in cellular pathways and disease pathophysiology.
The development of a chemical probe requires a robust scaffold that provides high affinity and selectivity for the target of interest. Once such a ligand is identified from the pyrazolyl-piperidine family, it can be modified by attaching various functional tags without significantly disrupting its binding.
Types of Chemical Probes Derivable from the Scaffold:
Fluorescent Probes: A fluorescent dye (e.g., fluorescein, rhodamine) can be tethered to the scaffold, often via a flexible linker attached to a non-critical position like the pyrazole N1 site. These probes allow for the visualization of the target protein in cells or tissues using fluorescence microscopy, providing information on receptor localization and trafficking.
Biotinylated Probes (Affinity Probes): Attaching a biotin (B1667282) molecule to the scaffold creates a high-affinity probe that can be used for affinity purification. When the probe binds to its target protein, the entire complex can be isolated from a cell lysate using streptavidin-coated beads, enabling target identification and the study of protein-protein interactions.
Photoaffinity Labels: These probes incorporate a photo-reactive group (e.g., an azide (B81097) or benzophenone). Upon binding to the target, the probe is exposed to UV light, causing the photo-reactive group to form a permanent, covalent bond with the protein. This allows for irreversible labeling of the target, which is useful for identifying the specific binding site.
| Probe Type | Attached Moiety | Application | Point of Attachment (Example) |
| Fluorescent Probe | Fluorophore (e.g., FITC) | Target localization, imaging | Pyrazole N1-position via a linker |
| Affinity Probe | Biotin | Target isolation and identification | Pyrazole C4/C5-position via a linker |
| Photoaffinity Label | Phenyl azide, Benzophenone | Covalent labeling of the binding site | Pyrazole C4/C5-position via a linker |
Prodrug Design Strategies for Modulating Release and Delivery Kinetics (conceptual chemical aspect)
A prodrug is an inactive or less active derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. researchgate.net This strategy is often used to overcome undesirable properties of the parent drug, such as poor solubility, chemical instability, or lack of site-specificity. The this compound scaffold contains functional groups that are amenable to conceptual prodrug design.
The primary goal of creating a prodrug is to mask a key functional group until the molecule reaches its desired site of action. The key to this strategy is the linkage between the drug and the promoiety, which must be stable enough for distribution but labile enough to be cleaved effectively in vivo. mdpi.com
Conceptual Prodrug Strategies:
N-Acylation of a Piperidine Precursor: If the scaffold is synthesized using a precursor without the N-methyl group (i.e., 3-(1H-pyrazol-3-yl)piperidine), the secondary amine of the piperidine ring becomes an ideal handle for prodrug modification. It can be acylated to form an amide linkage. This amide would mask the basicity of the nitrogen, potentially increasing membrane permeability. In the body, cellular amidases could cleave the amide bond to release the active secondary amine.
N-Acyloxymethylation of the Pyrazole Ring: The N-H group of the pyrazole ring can be derivatized. For instance, an acyloxymethyl group could be attached. This type of promoiety is often cleaved by esterase enzymes, which are abundant in the plasma and liver, to release an unstable hydroxymethyl intermediate that then decomposes to release the active N-H pyrazole.
Quaternary Ammonium (B1175870) Prodrugs: The tertiary amine of the 1-methylpiperidine could be further alkylated to form a quaternary ammonium salt. This strategy can dramatically increase water solubility. Specific enzymes could then demethylate the compound back to the active tertiary amine. This approach is more complex but can be tailored for specific enzyme-driven activation.
| Prodrug Strategy | Masked Group | Promoieties | Cleavage Mechanism | Potential Benefit |
| Amide Prodrug | Piperidine N-H (on precursor) | Acetyl, Aminoacyl | Amidases | Improved lipophilicity, oral absorption |
| N-Acyloxymethyl Prodrug | Pyrazole N-H | Pivaloyloxymethyl (POM) | Esterases | Masking H-bond donor, altered solubility |
| Quaternary Prodrug | Piperidine N-CH₃ | N-oxide, additional N-alkyl | Reductases, CYP450 | Increased aqueous solubility |
These conceptual strategies highlight the versatility of the this compound framework, not only as a direct-acting ligand but also as a foundation for developing sophisticated drug delivery systems.
Advanced Methodologies for Investigating 1 Methyl 3 1h Pyrazol 3 Yl Piperidine Interactions
Biophysical Techniques for Characterizing Ligand-Target Binding Thermodynamics
A thorough understanding of the thermodynamic driving forces behind ligand-target binding is crucial for rational drug design. Biophysical techniques offer direct measurement of the energetic changes upon complex formation, providing insights into the affinity, stoichiometry, and the nature of the interaction. Two powerful methods in this domain are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govfrontiersin.org This technique determines the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a deeper understanding of the forces driving the binding. For instance, in the study of pyrazole-based inhibitors, ITC can reveal whether the binding is enthalpically driven, often associated with strong hydrogen bonds and van der Waals interactions, or entropically driven, which can be influenced by hydrophobic effects and conformational changes. researchgate.netnih.gov
| Parameter | Description | Typical Value for Pyrazole (B372694) Inhibitor |
| Kd (nM) | Dissociation Constant | 10 - 1000 |
| ΔG (kcal/mol) | Gibbs Free Energy Change | -8 to -12 |
| ΔH (kcal/mol) | Enthalpy Change | -5 to -15 |
| -TΔS (kcal/mol) | Entropic Contribution | -3 to +5 |
This interactive table provides representative thermodynamic data for pyrazole-based inhibitors binding to a target protein, as would be determined by ITC.
Surface Plasmon Resonance (SPR) is another valuable technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. researchgate.net SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. This kinetic information is complementary to the thermodynamic data from ITC and is particularly important for understanding the residence time of a compound on its target, a parameter that can be critical for in vivo efficacy. The high throughput and sensitivity of modern SPR instruments also make them suitable for screening libraries of compounds. researchgate.net
Chemoinformatic Approaches for Prioritizing Novel Scaffold Derivatives
Chemoinformatics plays a crucial role in accelerating the drug discovery process by computationally prioritizing compounds for synthesis and testing. These in silico methods leverage existing data to build predictive models and explore vast chemical spaces.
Virtual Screening and Molecular Docking are powerful tools for identifying potential new derivatives of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine. Virtual screening involves the computational filtering of large compound libraries against a target protein structure. chemmethod.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity and identifying key interactions. nih.govnih.gov For pyrazole-piperidine scaffolds, docking studies can elucidate the binding mode within a protein's active site, highlighting crucial hydrogen bonds and hydrophobic interactions that contribute to affinity and selectivity. ajol.inforesearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing QSAR models for a set of known pyrazole-piperidine analogues, it is possible to predict the activity of novel, unsynthesized derivatives. nih.govmdpi.com These models can guide the design of new compounds with improved potency and desired pharmacokinetic properties.
| Chemoinformatic Method | Application to Pyrazole-Piperidine Derivatives | Key Outcomes |
| Molecular Docking | Predict binding mode and affinity in target protein's active site. | Identification of key interacting residues, guiding structure-based design. |
| Virtual Screening | High-throughput in silico screening of compound libraries. | Prioritization of novel pyrazole-piperidine scaffolds for synthesis. chemmethod.com |
| QSAR | Develop predictive models of biological activity based on chemical structure. | Guiding the design of derivatives with enhanced potency and properties. nih.govnih.gov |
This interactive table outlines common chemoinformatic approaches and their application in the study of pyrazole-piperidine derivatives.
Integration of Automated Synthesis with High-Throughput Screening Paradigms
The synergy between automated synthesis and high-throughput screening (HTS) has revolutionized the pace of drug discovery. This integrated approach allows for the rapid generation and evaluation of large libraries of compounds, enabling a comprehensive exploration of the structure-activity relationship (SAR) landscape.
Automated and Flow Synthesis of pyrazole-piperidine libraries enables the rapid production of a diverse range of analogues. nih.govmit.edu Flow chemistry, in particular, offers precise control over reaction parameters, improved safety for handling reactive intermediates, and the potential for multi-step, telescoped syntheses. rsc.orggalchimia.commdpi.com This allows for the efficient creation of focused libraries around the this compound scaffold, systematically varying substituents to probe the SAR.
Future Perspectives and Emerging Research Avenues for 1 Methyl 3 1h Pyrazol 3 Yl Piperidine
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of novel therapeutics based on the 1-Methyl-3-(1H-pyrazol-3-yl)piperidine scaffold. mdpi.com AI algorithms, particularly machine learning (ML) and deep learning, can significantly expedite the early phases of drug discovery. mdpi.com
Predictive models can be trained on existing data for pyrazole (B372694) and piperidine (B6355638) derivatives to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the bioactivity of virtual compounds. This allows for the in silico screening of vast virtual libraries of this compound analogs, prioritizing the synthesis of only the most promising candidates. mdpi.com Furthermore, generative AI models, such as Recurrent Neural Networks (RNNs), can design novel molecules with desired pharmacological profiles by learning from the structural patterns of known active compounds. mdpi.com This approach can uncover non-intuitive structure-activity relationships (SAR) and propose innovative derivatives that may not be conceived through traditional medicinal chemistry approaches.
Table 1: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Algorithms forecast properties like bioactivity and toxicity for virtual compounds. | Reduces time and cost by prioritizing synthesis of high-potential candidates. |
| Generative Design | AI creates novel molecular structures with optimized, desired characteristics. | Expands chemical space with innovative and patentable new scaffolds. |
| Structure-Based Design | AI predicts protein structures and drug-target interactions. | Facilitates the rational design of targeted inhibitors or modulators. |
| Reaction Prediction | Algorithms suggest optimal synthetic routes and reaction conditions. | Accelerates the synthesis and optimization of lead compounds. |
Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Coverage
Expanding the chemical space around the this compound core is crucial for discovering new functionalities. Modern synthetic organic chemistry offers powerful tools to achieve this. Methodologies such as multicomponent reactions (MCRs), flow chemistry, and late-stage functionalization are particularly promising.
One-pot, three-component reactions have been successfully used to create complex pyran-linked pyrazole hybrids, demonstrating the efficiency of MCRs in building molecular diversity. nih.gov Applying similar strategies could rapidly generate a library of diverse derivatives from the core scaffold. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers advantages in terms of safety, scalability, and the ability to explore reaction conditions that are challenging in traditional batch synthesis. enamine.net This could be particularly useful for reactions involving hazardous reagents or intermediates.
Furthermore, late-stage functionalization, which introduces chemical modifications at the final steps of a synthetic sequence, allows for the rapid diversification of complex molecules. This approach is invaluable for probing the SAR of the this compound scaffold without the need to redesign the entire synthetic route. Classical methods for pyrazole synthesis, such as the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, continue to be refined for greater efficiency and regioselectivity. researchgate.netmdpi.com
Investigation of Polypharmacological Concepts within the Scaffold Design
Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets, is an emerging paradigm in drug discovery, especially for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent candidate for developing polypharmacological agents due to the known diverse biological activities of its constituent rings. mdpi.com
For instance, various pyrazole derivatives have been identified as potent inhibitors of multiple kinases, such as FLT3 and Cyclin-Dependent Kinases (CDKs). nih.gov By strategically modifying the substituents on both the pyrazole and piperidine rings of the core molecule, it is possible to fine-tune its binding affinity for different target proteins. The goal is to create a single compound with a desired multi-target profile, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. This approach requires a deep understanding of the structure-activity relationships for each target and sophisticated computational modeling to guide the design process.
Development of Advanced Analytical Techniques for Characterization
As synthetic methodologies produce increasingly complex and subtle variations of the this compound structure, the need for advanced analytical techniques for their unambiguous characterization becomes paramount. While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental, more sophisticated methods are required to resolve complex structural questions. nih.govmdpi.com
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the precise connectivity and stereochemistry of novel derivatives. mdpi.com For instance, 1H-15N HMBC can be invaluable for distinguishing between regioisomers, a common challenge in pyrazole synthesis. mdpi.com In cases where crystalline materials can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. researchgate.net These advanced analytical tools are indispensable for ensuring the structural integrity of newly synthesized compounds and for building accurate structure-activity relationship models.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Information Provided | Application Example |
|---|---|---|
| 2D NMR (HMBC, NOESY) | Connectivity, spatial proximity of atoms, stereochemistry. | Distinguishing between N-alkylation regioisomers in the pyrazole ring. mdpi.com |
| 1H-15N HMBC | Correlation between protons and nitrogen atoms. | Unambiguous assignment of nitrogen positions within the heterocyclic core. mdpi.com |
| HRMS | Exact molecular weight and elemental formula. | Confirmation of the chemical formula of the final product and intermediates. nih.gov |
| X-ray Diffraction | Definitive 3D molecular structure in the solid state. | Determining absolute stereochemistry and crystal packing interactions. researchgate.net |
Potential as a Modular Building Block in Supramolecular Chemistry and Materials Science
Beyond its applications in medicine, the this compound scaffold has significant potential as a versatile building block, or "tecton," in supramolecular chemistry and materials science. mdpi.com The distinct structural features of the molecule—namely the hydrogen bond accepting and donating capabilities of the pyrazole and piperidine nitrogens, and the potential for π-stacking interactions from the pyrazole ring—make it an ideal candidate for constructing ordered, self-assembling systems.
These non-covalent interactions can be programmed to direct the assembly of molecules into larger, well-defined architectures such as coordination polymers, metal-organic frameworks (MOFs), or liquid crystals. By modifying the scaffold with specific functional groups, it is possible to tune its self-assembly properties and create materials with novel optical, electronic, or catalytic functions. The use of heterocyclic compounds like 1,3,5-triazines as building blocks for functional oligomers and dendrimers provides a roadmap for how the this compound unit could be similarly employed. rsc.org
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(1H-pyrazol-3-yl)piperidine and its derivatives?
The synthesis often involves coupling primary amines with pyrazole-containing intermediates. For example, Hoechst-Roussel Pharmaceuticals (1985) demonstrated the use of substituted phenylpyrazolo[4,3-c]pyridines and methylaminoalkyl groups to generate derivatives via nucleophilic substitution . Key parameters include reaction temperature (e.g., reflux in ethanol), stoichiometric ratios of amines to electrophiles, and purification via recrystallization using solvents like ethanol/water mixtures. Methodological challenges include managing regioselectivity in pyrazole ring functionalization.
Q. How can structural characterization of this compound derivatives be validated?
Techniques include NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, mass spectrometry (GC-MS or LC-MS) for molecular ion verification, and X-ray crystallography for absolute configuration determination. For instance, PubChem (2021) provides InChI keys and SMILES notations for verifying computational models . Challenges include low molecular ion intensity in GC-MS (e.g., <8% as noted in Central European Journal, 2011), which necessitates complementary methods like high-resolution MS .
Q. What pharmacological assays are suitable for evaluating serotonin reuptake inhibition by this compound?
Fluoxetine-based competitive binding assays in serotonin transporter (SERT) models are common. Hoechst-Roussel Pharmaceuticals (1985) used 0.1 mM serotonin creatinine sulfate in 0.01N HCl as a substrate, with fluoxetine as a reference inhibitor . Methodological considerations include optimizing incubation times (typically 30–60 minutes) and validating inhibition curves via radiolabeled ligands (e.g., ³H-paroxetine).
Advanced Research Questions
Q. How can spirocyclic derivatives of this compound be synthesized for enhanced bioactivity?
Spiro-fused systems (e.g., spiro[piperidine-4,2'-quinoxalin]-3'-one) are synthesized via cyclocondensation of piperidine precursors with carbonyl-containing heterocycles. Central European Journal (2011) reported yields >80% using 1-benzyl-4-piperidone and acylating agents under anhydrous conditions . Key steps include regioselective acylation and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. What fluorination strategies improve the pharmacokinetic profile of this compound?
Fluorinated analogs (e.g., 3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridine derivatives) are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Indagoo (2024) highlighted the use of 3-chloro-2-fluorobenzyl groups to enhance metabolic stability . Methodological challenges include controlling positional selectivity and minimizing defluorination during purification.
Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved for novel derivatives?
Discrepancies in molecular ion intensity (e.g., 0.5–8% in GC-MS) may arise from thermal decomposition or ionization inefficiency. Central European Journal (2011) recommends corroborating with high-resolution LC-MS and 2D NMR (e.g., HSQC, HMBC) to confirm fragment assignments . For thermally labile compounds, electrospray ionization (ESI-MS) is preferable.
Q. What analytical methods validate impurity profiles in scaled-up syntheses?
HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/ammonium acetate buffers) is standard. Reference Standards for Pharmaceutical Analysis (2018) specifies methods for detecting impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, with detection limits <0.1% . For chiral impurities, chiral stationary phases (e.g., amylose-based) are essential.
Q. How can in silico toxicity models guide the safety assessment of novel derivatives?
Computational tools like ADMET Predictor or SwissADME estimate parameters like logP (lipophilicity), hERG inhibition, and Ames mutagenicity. Indagoo (2021) emphasizes validating predictions with in vitro assays (e.g., micronucleus tests for genotoxicity) . For compounds with undefined decomposition products, accelerated stability studies under ICH guidelines (40°C/75% RH) are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
